molecular formula C10H10O2 B108390 Benzyl acrylate CAS No. 2495-35-4

Benzyl acrylate

Cat. No.: B108390
CAS No.: 2495-35-4
M. Wt: 162.18 g/mol
InChI Key: GCTPMLUUWLLESL-UHFFFAOYSA-N
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Description

Benzyl acrylate is an organic compound with the molecular formula C10H10O2. It is an ester formed from the reaction of acrylic acid and benzyl alcohol. This compound is known for its high refractive index and is used in the production of high refractive index polymers and inks . This compound is a versatile monomer that can undergo polymerization to form various polymers with diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl acrylate can be synthesized through the esterification of acrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous removal of water to ensure high yield and purity of the product. The use of azeotropic distillation can also be employed to enhance the efficiency of water removal during the reaction .

Properties

IUPAC Name

benzyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTPMLUUWLLESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25036-21-9
Record name Poly(benzyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25036-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1062467
Record name Benzyl acrylate
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2495-35-4
Record name Benzyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, phenylmethyl ester
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Record name Benzyl acrylate
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Record name 2-Propenoic acid, phenylmethyl ester
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Record name Benzyl acrylate
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Record name Benzyl acrylate
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Synthesis routes and methods I

Procedure details

To a solution of benzyl alcohol (4.76 mL, 0.046 mol), 4-dimethylamino-pyridine (“DMAP,” 0.790 g, 0.0065 mol) and triethylamine (12.85 mL, 0.09297 mol) in dichloromethane (92 mL) was added a solution of acryloyl chloride (7.54 mL, 0.09297 mol) slowly at 0° C., and the mixture was stirred at 0° C. for 2.5 hours. The mixture was quenched with aqueous sodium bicarbonate, and the quenched mixture was extracted with dichloromethane (2×100 mL). The extracts were combined, dried (MgSO4), and rotary evaporated to give a yellow oil. The oil was purified by column chromatography, eluting with hexanes/ethyl acetate (95:5) to give 5.19 g (64%) of acrylic acid benzyl ester as a clear oil.
Quantity
4.76 mL
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reactant
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12.85 mL
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reactant
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7.54 mL
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reactant
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0.79 g
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catalyst
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Quantity
92 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture consisting of sodium acrylate (1.892 g, 20 millimoles, Aldrich, 97%), sodium iodide (0.298 g, 2 millimoles, Aldrich, 98%), and water (200.35 g) was introduced into a three-necked 500 mL flask. The flask was immersed into a water bath kept at 45° C. and the mixture was stirred mechanically (600 rpm, photo-tachometer). Next, an organic phase comprising benzyl chloride (10.128 g, 80 millimoles, Aldrich, 97%), Aliquat 336 (1.29 g, 3 millimoles, Aldrich), butyl acrylate (GC standard, 0.690 g, 5 millimoles, Aldrich, 99+%), and 2,6-di-t-butyl-4-methylphenol (0.045 g, 0.2 millimoles, Aldrich, 99+%) was added to the reactor and the mixture was stirred for 180 minutes at constant temperature. The organic phase:aqueous phase weight ratio was 1:17. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into the gas chromatographic column. The yield of benzyl acrylate based on the limiting reactant (sodium acrylate) was 59%. The only byproduct detectable in the reaction mixture was benzyl alcohol (less than 3%).
Quantity
1.892 g
Type
reactant
Reaction Step One
Quantity
0.298 g
Type
reactant
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Quantity
10.128 g
Type
reactant
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0.69 g
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reactant
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0.045 g
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reactant
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1.29 g
Type
catalyst
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Quantity
200.35 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Macromonomers M21 to M24 were synthesized in the same manner as in the synthetic process of the macromonomer as described in EXAMPLE 2 except that acrylic acid (AA), 2-hydroxyethyl acrylate (HEA) and benzyl acrylate (BzA) were used in place of 80 parts of acrylic acid, and the mass ratio AA:HEA:BzA was controlled to 28:22:30 (EXAMPLE 17), 28:17:35 (EXAMPLE 18), 20:30:30 (EXAMPLE 19) and 20:20:40 (EXAMPLE 20). Graft Polymers G22 to G25 were then obtained in the same manner as in EXAMPLE 2 except that 30 parts of each of the respective macromonomers, 50 parts of benzyl acrylate and 20 parts of n-butyl acrylate were used.
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80
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Synthesis routes and methods IV

Procedure details

144 g (2 mols) of acrylic acid, which have been inhibited with 1.4 g of hydroquinone monomethyl ether, are dissolved in 139 g of a high-boiling aromatics mixture in a 1 l four-necked flask with stirrer, contact thermometer, water separator and gas inlet tube. 3.2 g of p-toluenesulfonic acid are added thereto, the mixture is heated to 70° C. and, at this temperature, 216 g (2 mols) of benzyl alcohol are allowed to run in over a period of 10 minutes. After the end of the addition, the mixture is heated to reflux. To accelerate the removal of water, air is passed through the solution. The reaction is complete after about 5 hours. The progress of the reaction is monitored via the acid number. After 5 hours, the latter gives a conversion of about 97%.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
1.4 g
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reactant
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3.2 g
Type
reactant
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Quantity
216 g
Type
reactant
Reaction Step Four
[Compound]
Name
high-boiling aromatics mixture
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139 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzyl acrylate?

A1: this compound has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various studies utilize spectroscopic techniques to characterize this compound and its derivatives:

  • FTIR: Infrared spectroscopy helps identify functional groups like acrylate double bonds and aromatic rings. [, ]
  • NMR: 1H-NMR and 13C-NMR provide detailed structural information, including regioselectivity in polymerization reactions. [, , , , , ]

Q3: How does the presence of this compound affect the properties of polymer composites?

A3: this compound, when incorporated into polymers, can significantly impact their properties:

  • Refractive Index: this compound can be used to tune the refractive index contrast in polymer opal films, crucial for photonic applications. []
  • Photosensitivity: Copolymers containing this compound exhibit strong UV absorbance at 193 nm, making them suitable for antireflective coatings in lithography. []
  • Photorefractivity: this compound-based polymers like poly(4-(diphenylamino)this compound) (PDAA) are employed in photorefractive composites due to their photoconductive properties. [, ]
  • Shape Memory: Poly(this compound) can be combined with cholesteric polymers to create photonic shape memory materials with tunable color responses. []

Q4: How stable is this compound under different conditions?

A4: The stability of this compound can be affected by various factors:

  • Thermal Stability: Polyacrylates, including poly(this compound), generally degrade at elevated temperatures, with the degradation products depending on the specific acrylate structure. []
  • Hydrolysis: In saltwater dispersions and at high temperatures, this compound can undergo hydrolysis, leading to the formation of byproducts like anhydrides. []

Q5: What types of reactions involve this compound as a reactant?

A5: this compound participates in various organic reactions, often catalyzed by transition metals:

  • Diels-Alder Reactions: this compound acts as a dienophile in Diels-Alder reactions, with the stereoselectivity influenced by factors like molecularly imprinted polymers. []
  • Reductive Coupling: Nickel-catalyzed transfer hydrogenation enables the coupling of benzyl acrylates with ketones or imines to form lactones and lactams, utilizing benzyl alcohol as a reductant. [, ]
  • C-Acylation: Magnesium promotes one-pot double C-acylation of benzyl acrylates with acid chlorides in N,N-dimethylformamide. []

Q6: Can you elaborate on the use of this compound in polymerization reactions?

A6: this compound is a commonly used monomer in various polymerization techniques:

  • Free Radical Polymerization: this compound readily undergoes free radical polymerization, and its copolymerization behavior with other monomers like styrene and vinyl acetate has been extensively studied. [, , , , , , ]
  • RAFT Polymerization: this compound is utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Studies have focused on regioselectivity and the formation of dead dormant species during RAFT polymerization of this compound. []
  • Dispersion Polymerization: this compound can be polymerized via RAFT dispersion polymerization in alkanes, leading to the formation of self-assembled nanoparticles. []
  • Frontal Polymerization: Studies explore the use of this compound in frontal polymerization, a technique where a localized reaction zone propagates through an unstirred medium. [, ]

Q7: Have computational methods been applied to study reactions involving this compound?

A7: Yes, computational chemistry plays a crucial role in understanding reaction mechanisms and selectivity:

  • Transition State Analysis: Density Functional Theory (DFT) calculations are employed to study transition states and identify key interactions influencing enantioselectivity in Brønsted base-catalyzed Michael additions of this compound. []

Q8: How does modifying the benzyl group in this compound affect its reactivity?

A8: While specific SAR studies on this compound modifications are limited in the provided research, it's known that altering the electronic and steric properties of the benzyl group can impact reactivity:

  • Polymerization: The choice of acrylate monomer (e.g., this compound vs. methyl acrylate) significantly influences the thermal stability and degradation pathways of the resulting polymers. []
  • Solubility: Introducing hydrophilic groups like hydroxyl groups through copolymerization can enhance the water solubility of this compound-based polymers. []

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